molecular formula C14H10N4O5S B7524161 2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide

2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide

Cat. No.: B7524161
M. Wt: 346.32 g/mol
InChI Key: KWZKKZOKTVROIF-UHFFFAOYSA-N
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Description

2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide is a complex organic compound belonging to the benzimidazole and benzoxazole families

Properties

IUPAC Name

2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S/c19-13-15-9-3-1-7(5-10(9)16-13)18-24(21,22)8-2-4-12-11(6-8)17-14(20)23-12/h1-6,18H,(H,17,20)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZKKZOKTVROIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. The benzoxazole ring is then introduced through cyclodehydration reactions involving o-aminothiophenol and appropriate carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: : Amines, alcohols, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of substituted benzimidazoles or benzoxazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new therapeutic agents.

Medicine

In the medical field, this compound is being investigated for its potential use in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a valuable tool in drug discovery and development.

Industry

In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide exerts its effects involves the interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide: : Another benzimidazole derivative with potential therapeutic applications.

  • 3-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide: : A structurally related compound with similar biological activities.

Uniqueness

2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide stands out due to its unique combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and development in various fields.

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